2-(4-(Dimethylamino)phenyl)ethanol
Overview
Description
2-(4-(Dimethylamino)phenyl)ethanol, also known as 4-(Dimethylamino)phenethyl alcohol, is an organic compound with the molecular formula C10H15NO. It is a derivative of phenethyl alcohol, where the phenyl ring is substituted with a dimethylamino group at the para position. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Scientific Research Applications
2-(4-(Dimethylamino)phenyl)ethanol has several applications in scientific research:
Mechanism of Action
Target of Action
The primary target of 2-(4-(Dimethylamino)phenyl)ethanol is the curing process of bone cement . This compound acts as an accelerator, enhancing the rate at which the bone cement hardens .
Mode of Action
This compound interacts with the components of bone cement, accelerating the curing process . This interaction results in a more rapid hardening of the bone cement, which can be beneficial in surgical applications .
Biochemical Pathways
It is known that the compound plays a role in the curing of bone cement at a molecular level . The downstream effects of this interaction likely involve changes in the physical properties of the bone cement, such as its hardness and durability .
Pharmacokinetics
Given its role as an accelerator in the curing of bone cement, it is likely that its bioavailability is primarily determined by its physical rather than biological properties .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in the physical properties of bone cement . By accelerating the curing process, this compound helps to ensure that the bone cement hardens more rapidly, potentially improving the outcome of surgical procedures that rely on this material .
Biochemical Analysis
Biochemical Properties
2-(4-(Dimethylamino)phenyl)ethanol plays a significant role in biochemical reactions, particularly as an accelerator in bone cement curing. It interacts with enzymes and proteins involved in the polymerization process. For instance, it has been shown to be more effective than N,N-dimethyl-p-toluidine in accelerating the curing of bone cement . The compound’s interaction with electron spin resonance (ESR) spectroscopy has been utilized to investigate the curing process at the molecular level . Additionally, this compound is used in photopolymerization systems for dental resins, where it interacts with camphorquinone and amine photo-initiating systems .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the efficiency of photopolymerization in dental resins, which can impact cell function and viability . The compound’s role in bone cement curing also suggests potential effects on osteoblast activity and bone regeneration processes
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules such as enzymes and proteins. It acts as an accelerator in polymerization reactions by enhancing the activity of initiators like camphorquinone and amines . The compound’s ability to facilitate electron transfer processes is crucial in its role as an accelerator in bone cement curing . Additionally, its interaction with ESR spectroscopy provides insights into the molecular-level changes during the curing process .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies on its effects on cellular function, particularly in bone regeneration and dental applications, indicate sustained activity and effectiveness
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower dosages, the compound effectively accelerates bone cement curing without adverse effects . At higher dosages, potential toxic effects and adverse reactions have been observed, indicating a threshold for safe and effective use . Detailed dosage studies are essential to determine the optimal concentration for various applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to its role as an accelerator in polymerization reactions. It interacts with enzymes and cofactors that facilitate electron transfer and polymerization processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s localization and accumulation in specific tissues, such as bone and dental tissues, are critical for its effectiveness in bone cement curing and dental resin applications
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Its activity and function are dependent on its localization within the cell, with studies indicating its presence in areas involved in polymerization and electron transfer processes . Understanding its subcellular localization is essential for optimizing its use in various biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Dimethylamino)phenyl)ethanol typically involves the reduction of 4-(Dimethylamino)acetophenone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is carried out in an appropriate solvent like ethanol or tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of 4-(Dimethylamino)acetophenone using a palladium catalyst on carbon (Pd/C) under hydrogen gas pressure. This method is preferred for large-scale production due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Dimethylamino)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 4-(Dimethylamino)acetophenone.
Reduction: The compound can be further reduced to form 2-(4-(Dimethylamino)phenyl)ethane.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in ethanol or THF.
Substitution: Nucleophiles like halides or amines under basic conditions.
Major Products Formed
Oxidation: 4-(Dimethylamino)acetophenone.
Reduction: 2-(4-(Dimethylamino)phenyl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
- 4-(Dimethylamino)phenethylamine
- 4-(Dimethylamino)phenylacetic acid
- 4-(Dimethylamino)benzyl alcohol
Uniqueness
2-(4-(Dimethylamino)phenyl)ethanol is unique due to its combination of a dimethylamino group and a hydroxyl group on the phenyl ring, which imparts distinct chemical reactivity and fluorescence properties. This makes it particularly useful in applications requiring specific interactions with polymer matrices and in fluorescence-based diagnostic tests .
Properties
IUPAC Name |
2-[4-(dimethylamino)phenyl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-11(2)10-5-3-9(4-6-10)7-8-12/h3-6,12H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTPAAZQBPSVGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6049309 | |
Record name | p-N,N-Dimethylaminophenethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6049309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50438-75-0 | |
Record name | N,N-Dimethyl-p-aminophenethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050438750 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-N,N-Dimethylaminophenethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6049309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-(Dimethylamino)phenyl)ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N,N-DIMETHYL-P-AMINOPHENETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84GFY3663N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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